ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl benzoylacetate is a type of organic compound known as a beta-keto ester . It’s used in the synthesis of various other compounds .
Synthesis Analysis
Beta-keto esters like ethyl benzoylacetate can be synthesized through a variety of methods. One common method is the Claisen condensation, which involves the reaction of an ester with a carbonyl compound in the presence of a base .Molecular Structure Analysis
The molecular structure of a beta-keto ester like ethyl benzoylacetate consists of a benzene ring attached to a keto ester group .Chemical Reactions Analysis
Beta-keto esters are involved in several types of chemical reactions. They can undergo decarboxylation, in which the keto ester group is removed, leaving behind a ketone . They can also participate in the Michael reaction, a type of conjugate addition .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like ethyl benzoylacetate would depend on its specific structure. For example, ethyl benzoylacetate has a boiling point of 244-245 °C and a density of 1.056 g/mL at 25 °C .Scientific Research Applications
Advanced Carbon Materials Derived from Polybenzoxazines
Polybenzoxazines are a class of thermosetting polymers known for their thermal stability and versatile applications. Research has shown that carbonaceous materials derived from polybenzoxazines exhibit excellent properties, such as high pseudocapacitance, charge stability, and thermal and electrical stability. These materials can be synthesized in various forms, including films, foams, nanofibers, and aerogels/xerogels, making them suitable for applications in electrodes, batteries, gas adsorbents, catalysts, and aerospace technologies. The review by Shaer et al. (2021) highlights the significance of benzoxazines in developing advanced carbon materials with potential industrial applications (Shaer et al., 2021).
Synthesis and Biological Interest of 2-Guanidinobenzazoles
Benzazoles and their derivatives, including benzoxazines, play a crucial role in medicinal chemistry due to their diverse biological activities. The review by Rosales-Hernández et al. (2022) focuses on the chemical aspects of 2-guanidinobenzazoles, a subset of benzazoles, which show promise as therapeutic agents. This review provides an overview of synthetic approaches to these compounds and discusses their potential pharmacological activities, including cytotoxic effects and the inhibition of cell proliferation via angiogenesis and apoptosis. The review is particularly relevant for synthetic chemists interested in developing new pharmacophores (Rosales-Hernández et al., 2022).
Interactions with Polysaccharides: Cellulose
The interaction of ionic liquids with polysaccharides, particularly cellulose, has been the subject of extensive research due to the potential of ionic liquids as solvents for cellulose modification. Heinze et al. (2008) discuss the use of various ionic liquids for the homogeneous acylation, carbanilation, and silylation of cellulose. This review indicates that ionic liquids offer a unique medium for cellulose modification under mild conditions, leading to the synthesis of various cellulose esters and derivatives. Such modifications have implications for the development of new materials with enhanced properties and functionalities (Heinze et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[4-(4-methylbenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-19(22)12-16-13-25-18-7-5-4-6-17(18)21(16)20(23)15-10-8-14(2)9-11-15/h4-11,16H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGLWFXOQPGVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.